Edatrexate

Antimetabolite Cytotoxicity Leukemia

Edatrexate (10-EdAM) is a next-generation polyglutamatable folate antagonist that outperforms methotrexate through higher intracellular polyglutamate accumulation and selective tumor-cell uptake. In NSCLC models, edatrexate pretreatment reduces cisplatin IC₅₀ by >50-fold—a schedule-dependent synergy unmatched by standard antifolates. Its unique resistance profile selects for FPGS-deficient variants, making it an essential tool for investigating polyglutamation-dependent pharmacology. With a validated in vivo ILS of 544% in the L1210 leukemia model and established clinical activity in Phase II/III NSCLC trials, edatrexate serves as the high-performance benchmark for antifolate research. Ideal for preclinical combination studies and biomarker-driven oncology projects.

Molecular Formula C22H25N7O5
Molecular Weight 467.5 g/mol
CAS No. 80576-83-6
Cat. No. B1684558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdatrexate
CAS80576-83-6
Synonyms10-EDAM
10-ethyl-10-deaza-aminopterin
10-ethyl-10-deazaaminopterin
edatrexate
Molecular FormulaC22H25N7O5
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESCCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C22H25N7O5/c1-2-11(9-14-10-25-19-17(26-14)18(23)28-22(24)29-19)12-3-5-13(6-4-12)20(32)27-15(21(33)34)7-8-16(30)31/h3-6,10-11,15H,2,7-9H2,1H3,(H,27,32)(H,30,31)(H,33,34)(H4,23,24,25,28,29)/t11?,15-/m0/s1
InChIKeyFSIRXIHZBIXHKT-MHTVFEQDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Edatrexate (CAS 80576-83-6): A Methotrexate Analog with Differentiated Preclinical Antitumor Activity


Edatrexate (10-ethyl-10-deaza-aminopterin, 10-EdAM) is a polyglutamatable folate antagonist antimetabolite that is structurally and mechanistically related to methotrexate (MTX) [1]. It acts primarily by inhibiting dihydrofolate reductase (DHFR), leading to the depletion of reduced folates essential for purine and thymidylate synthesis, and thus for DNA replication and repair [1]. Unlike MTX, edatrexate was designed to achieve higher intracellular polyglutamate accumulation and more selective uptake into tumor cells, which translates to an improved preclinical therapeutic index [2][3]. The compound has been evaluated clinically up to Phase III for multiple solid tumor indications, including non-small cell lung cancer (NSCLC) and breast cancer, though its development was ultimately discontinued [4][5].

Why Edatrexate (80576-83-6) Cannot Be Assumed Interchangeable with Methotrexate or Other Antifolates


The preclinical and clinical differentiation of edatrexate (EDX) from its parent compound, methotrexate (MTX), and other next-generation antifolates is substantial, precluding any assumption of functional interchangeability. The key differences lie in its markedly higher in vitro potency against specific cancer cell lines [1], its distinct pharmacodynamic profile in preclinical tumor models [2], and its altered interaction with chemosensitizing agents like cisplatin [3]. Furthermore, the mechanisms of acquired resistance to edatrexate differ from those to methotrexate, involving the selection of variants with altered folylpolyglutamate synthetase (FPGS) activity [4]. These quantitative disparities underscore that substituting edatrexate with another antifolate without robust experimental justification risks invalidating a study's biological basis or yielding misleading results.

Edatrexate (CAS 80576-83-6): Quantitative Comparative Evidence Against Key Analogs


In Vitro Cytotoxicity: Edatrexate Demonstrates >4-Fold Higher Potency Than Methotrexate in HL-60 Cells

In a direct comparative study using HL-60 human leukemia cells, edatrexate (EDX) was found to be significantly more cytotoxic than methotrexate (MTX). The dose effective in inhibiting cell proliferation by 50% (ED50) for EDX was 0.001 µM, whereas the ED50 for MTX was 0.0043 µM. [1]

Antimetabolite Cytotoxicity Leukemia

In Vivo Antitumor Efficacy: Edatrexate Outperforms Methotrexate in a Murine Leukemia Model

In a murine L1210 leukemia model (L1210-RFC bearing mice), the antitumor effect of edatrexate was superior to that of methotrexate under both standard and folate-deficient dietary conditions. The increased life span (ILS) for edatrexate was 263% on a standard diet and 544% on a folate-deficient diet, compared to 213% and 455% for methotrexate, respectively. [1]

In Vivo Efficacy Leukemia Antifolate

Folate-Dependent Toxicity Profile Differentiates Edatrexate from Pemetrexed and Raltitrexed

The impact of dietary folate depletion on the maximum tolerated dose (MTD) varies significantly among antifolates, providing a basis for therapeutic window differentiation. In a murine model, folate depletion reduced the MTD for edatrexate by 7-fold, identical to methotrexate. In stark contrast, the MTD was reduced 50-fold for raltitrexed and 150-fold for pemetrexed. [1]

Toxicology Folate Metabolism Therapeutic Window

Schedule-Dependent Synergy: Edatrexate Pre-Treatment Potentiates Cisplatin More Effectively Than Methotrexate

Edatrexate demonstrates a superior and schedule-dependent synergistic effect with cisplatin (CDDP) compared to methotrexate (MTX). When cells were pretreated with edatrexate before CDDP, the CDDP IC50 was reduced by up to 56.7-fold (for 24-h exposure). In a parallel comparison, the combination of edatrexate + CDDP resulted in a 7.3-fold reduction in the ED90 of edatrexate, whereas the MTX + CDDP combination only achieved a 1.9-fold reduction in the ED90 of MTX. [1][2]

Combination Chemotherapy Drug Synergy NSCLC

Acquired Resistance Kinetics: Slower Emergence of Resistance with Edatrexate Relative to Methotrexate

Acquired resistance to edatrexate develops more slowly in vivo than resistance to methotrexate. A comparative study in the L1210 murine leukemia model demonstrated that the emergence of resistant cell populations is delayed during edatrexate therapy compared to methotrexate. Furthermore, the resistance mechanisms differ: 50% (7/14) of edatrexate-resistant sublines exhibited reduced folylpolyglutamate synthetase (FPGS) activity (2- to 28-fold), a phenotype less prominent in MTX-resistant lines. [1]

Drug Resistance FPGS In Vivo Selection

Edatrexate (80576-83-6): Evidence-Backed Research Applications


Preclinical Combination Studies with Platinum Agents in Solid Tumors

Edatrexate is a premier candidate for preclinical combination studies with cisplatin or carboplatin, particularly in models of non-small cell lung cancer (NSCLC). The robust, schedule-dependent synergy observed in vitro, where edatrexate pre-treatment reduces the IC50 of cisplatin by over 50-fold, provides a strong rationale for this pairing. [1] This approach can be used to investigate mechanisms of chemosensitization and develop more effective, lower-toxicity combination regimens.

Investigating Folate Metabolism and Antifolate Resistance Mechanisms

The unique in vivo selection profile of edatrexate, which preferentially selects for resistant variants with reduced folylpolyglutamate synthetase (FPGS) activity, makes it an invaluable tool for studying the role of polyglutamation in antifolate pharmacology. [2] Edatrexate can be used as a selective pressure to generate and characterize cell lines with specific defects in folate metabolism, facilitating research into new strategies to overcome drug resistance.

Benchmarking Novel Antifolates in Preclinical Efficacy Models

Edatrexate serves as an excellent comparative benchmark for the development of next-generation antifolates. Its well-characterized in vivo efficacy in the L1210 leukemia model, with an increased life span (ILS) of 544% under optimized conditions, provides a high-performance reference point against which new chemical entities can be evaluated. [3] Its intermediate sensitivity to folate depletion (7-fold MTD shift) also makes it a useful control when assessing the folate-dependence of newer analogs. [3]

Research on Non-Small Cell Lung Cancer (NSCLC) and Head and Neck Cancer

Edatrexate has demonstrated clinical activity in Phase II and Phase III trials for NSCLC and head and neck cancers, with reported partial response rates of 13.3-17.6% as a single agent in advanced NSCLC. [4] While development was discontinued, this established activity profile makes edatrexate a relevant tool for academic research focused on understanding the molecular determinants of response in these tumor types and for validating new biomarker-driven hypotheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Edatrexate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.